molecular formula C17H18ClNO5S B288353 N-(1,3-benzodioxol-5-ylmethyl)-5-chloro-2-ethoxy-4-methylbenzenesulfonamide

N-(1,3-benzodioxol-5-ylmethyl)-5-chloro-2-ethoxy-4-methylbenzenesulfonamide

Cat. No. B288353
M. Wt: 383.8 g/mol
InChI Key: YJXIZCHXGMGNQD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1,3-benzodioxol-5-ylmethyl)-5-chloro-2-ethoxy-4-methylbenzenesulfonamide, also known as BDMC, is a synthetic compound with potential pharmacological properties. This compound has been extensively studied for its potential use in the treatment of cancer and other diseases.

Mechanism of Action

N-(1,3-benzodioxol-5-ylmethyl)-5-chloro-2-ethoxy-4-methylbenzenesulfonamide induces apoptosis in cancer cells by targeting the mitochondrial pathway. This compound disrupts the mitochondrial membrane potential and activates caspases, which are enzymes that play a key role in apoptosis. This compound also inhibits the activity of the anti-apoptotic protein Bcl-2, which is overexpressed in many cancer cells.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects. In addition to inducing apoptosis in cancer cells, this compound has been shown to inhibit the growth of cancer cells by blocking the cell cycle. This compound has also been shown to have anti-inflammatory effects and to inhibit angiogenesis, the process by which new blood vessels are formed.

Advantages and Limitations for Lab Experiments

N-(1,3-benzodioxol-5-ylmethyl)-5-chloro-2-ethoxy-4-methylbenzenesulfonamide has a number of advantages for lab experiments. It is a synthetic compound, which means that it can be easily synthesized and purified. This compound is also stable under normal laboratory conditions, which makes it easy to handle. However, this compound has some limitations for lab experiments. It is not water-soluble, which means that it must be dissolved in organic solvents for use in experiments. This compound is also relatively expensive, which can limit its use in large-scale experiments.

Future Directions

There are a number of future directions for the study of N-(1,3-benzodioxol-5-ylmethyl)-5-chloro-2-ethoxy-4-methylbenzenesulfonamide. One potential direction is the development of this compound analogs that have improved pharmacological properties. Another potential direction is the use of this compound in combination with other drugs to improve its efficacy. Finally, the use of this compound in clinical trials for the treatment of cancer and other diseases is an important future direction for research.
Conclusion
In conclusion, this compound is a synthetic compound with potential pharmacological properties. It has been extensively studied for its potential use in cancer treatment, and has been shown to induce apoptosis in cancer cells by targeting the mitochondrial pathway. This compound has a number of advantages for lab experiments, but also has some limitations. There are a number of future directions for the study of this compound, including the development of analogs and the use of this compound in clinical trials.

Synthesis Methods

The synthesis of N-(1,3-benzodioxol-5-ylmethyl)-5-chloro-2-ethoxy-4-methylbenzenesulfonamide involves the reaction of 5-chloro-2-ethoxy-4-methylbenzenesulfonyl chloride with 1,3-benzodioxole-5-methanol in the presence of a base. This reaction results in the formation of this compound as a white crystalline solid. The purity of the compound can be improved through recrystallization.

Scientific Research Applications

N-(1,3-benzodioxol-5-ylmethyl)-5-chloro-2-ethoxy-4-methylbenzenesulfonamide has been extensively studied for its potential use in cancer treatment. In vitro studies have shown that this compound can induce apoptosis in cancer cells by targeting the mitochondrial pathway. This compound has also been shown to inhibit the growth of cancer cells in animal models.

properties

Molecular Formula

C17H18ClNO5S

Molecular Weight

383.8 g/mol

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-5-chloro-2-ethoxy-4-methylbenzenesulfonamide

InChI

InChI=1S/C17H18ClNO5S/c1-3-22-16-6-11(2)13(18)8-17(16)25(20,21)19-9-12-4-5-14-15(7-12)24-10-23-14/h4-8,19H,3,9-10H2,1-2H3

InChI Key

YJXIZCHXGMGNQD-UHFFFAOYSA-N

SMILES

CCOC1=C(C=C(C(=C1)C)Cl)S(=O)(=O)NCC2=CC3=C(C=C2)OCO3

Canonical SMILES

CCOC1=C(C=C(C(=C1)C)Cl)S(=O)(=O)NCC2=CC3=C(C=C2)OCO3

Origin of Product

United States

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